molecular formula C10H8ClNO B1349552 2-(Chloromethyl)-5-phenyl-1,3-oxazole CAS No. 64640-13-7

2-(Chloromethyl)-5-phenyl-1,3-oxazole

Cat. No. B1349552
CAS RN: 64640-13-7
M. Wt: 193.63 g/mol
InChI Key: UCLTZKFBJAFGCD-UHFFFAOYSA-N
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Description

Compounds like “2-(Chloromethyl)-5-phenyl-1,3-oxazole” belong to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring . Oxazoles are five-membered rings with one oxygen atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of oxazole derivatives often involves cyclization reactions . For example, the reaction of 2-fluorophenol/K2CO3 and 1-bromoethane forms 2-fluorophenetole .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FT-IR and FT-Raman spectroscopy . These techniques provide information about the vibrational frequencies of the molecule, which can be used to determine the structure .


Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions . The mechanism of these reactions often involves the attack of a nucleophile on the electrophilic carbon of the oxazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(Chloromethyl)-5-phenyl-1,3-oxazole” would depend on its specific structure . Factors such as polarity, molecular weight, and the presence of functional groups can all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthetic Utility

Synthesis of Extended Oxazoles

2-(Chloromethyl)-5-phenyl-1,3-oxazole serves as a reactive scaffold for synthetic elaboration, particularly in the preparation of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The chloromethyl analogue's reactivity is highlighted in substitution reactions, illustrating its utility in generating diverse oxazole derivatives (Patil & Luzzio, 2016).

Oxazoles for Click Chemistry

Further elaborating on its synthetic versatility, 2-(Chloromethyl)-5-phenyl-1,3-oxazole has been employed in click chemistry to synthesize extended heterocyclic scaffolds. The method involves cyclization of chloroacetyl esters of nonsymmetrical acyloins, underpinning the compound's role in constructing complex molecular architectures (Patil, Luzzio, & Demuth, 2015).

Chemical Reactions and Mechanistic Insights

Reactivity with Nitrones

A mechanistic investigation into the addition of lithiated 2-(Chloromethyl)-4,5-dihydro-1,3-oxazoles to nitrones has been conducted. This study highlights the stereoselective formation of 2-[(E)-alkenyl]-4,5-dihydro-1,3-oxazoles, demonstrating the compound's reactivity and potential in generating structurally diverse oxazoles (Capriati, Degennaro, Florio, & Luisi, 2002).

Regioselective Halogenation

The regioselective halogenation to synthesize 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles showcases a straightforward method for introducing halogen substituents into the oxazole ring, underscoring the compound's adaptability in organic synthesis (Yamane, Mitsudera, & Shundoh, 2004).

Safety And Hazards

The safety and hazards associated with a compound like “2-(Chloromethyl)-5-phenyl-1,3-oxazole” would depend on its specific structure and properties . It’s important to handle all chemicals with care and to follow appropriate safety protocols.

Future Directions

The field of oxazole chemistry is a vibrant area of research, with many potential future directions . These include the development of new synthetic methods, the discovery of new biological activities, and the design of new materials based on oxazole derivatives .

properties

IUPAC Name

2-(chloromethyl)-5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLTZKFBJAFGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367995
Record name 2-(chloromethyl)-5-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-phenyl-1,3-oxazole

CAS RN

64640-13-7
Record name 2-(chloromethyl)-5-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-phenyl-1,3-oxazole
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Synthesis routes and methods

Procedure details

N-Phenacyl chloroacetamide (22.6 g; 0.107 mole) was mixed with polyphosphoric acid (200 g) and the mass heated with stirring for 30 minutes at 150° C. The hot liquid was then poured with vigorous stirring into water (800 ml). The mixture so formed was extracted with 3 × 100 ml chloroform, the extracts washed by shaking with water and dried over magnesium sulphate. The CHCl3 was evaporated off and the remaining oil extracted with 400 ml boiling 60°-80°0 C. petroleum ether. The resultant solution was treated with decolourising charcoal to remove tarry matter and evaporated, giving a pale yellow oil which crystallized rapidly. Yield 18.8 g (91%) m.p. 70°-1° C.
Quantity
22.6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

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